Cas no 7117-17-1 (N-Methyl-2-(prop-1-en-2-yl)aniline)

N-Methyl-2-(prop-1-en-2-yl)aniline is a substituted aniline derivative featuring a methyl group on the nitrogen and an isopropenyl group at the ortho position of the aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's steric and electronic properties enhance its utility in coupling reactions and as a building block for heterocyclic frameworks. Its stability under standard conditions ensures ease of handling and storage. The presence of both amine and alkene functionalities allows for versatile chemical modifications, enabling tailored applications in advanced synthetic routes.
N-Methyl-2-(prop-1-en-2-yl)aniline structure
7117-17-1 structure
商品名:N-Methyl-2-(prop-1-en-2-yl)aniline
CAS番号:7117-17-1
MF:C10H13N
メガワット:147.21692
CID:1095120
PubChem ID:6314491

N-Methyl-2-(prop-1-en-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • N-Methyl-2-(prop-1-en-2-yl)aniline
    • AKOS006349320
    • N-methyl-2-prop-1-en-2-ylaniline
    • SCHEMBL8574363
    • 7117-17-1
    • インチ: InChI=1S/C10H13N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-7,11H,1H2,2-3H3
    • InChIKey: KLHTWTRIUFQLNQ-UHFFFAOYSA-N
    • ほほえんだ: C=C(C)C1=CC=CC=C1NC

計算された属性

  • せいみつぶんしりょう: 147.104799419g/mol
  • どういたいしつりょう: 147.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 12Ų

N-Methyl-2-(prop-1-en-2-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD2507748-1g
N-Methyl-2-(prop-1-en-2-yl)aniline
7117-17-1 95%mixTBCasstabilizer
1g
RMB 1960.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741237-1g
n-Methyl-2-(prop-1-en-2-yl)aniline
7117-17-1 98%
1g
¥3185.00 2024-05-02
Alichem
A019148372-1g
N-Methyl-2-(prop-1-en-2-yl)aniline
7117-17-1 95%
1g
$385.00 2023-09-01
Crysdot LLC
CD12040595-1g
N-Methyl-2-(prop-1-en-2-yl)aniline
7117-17-1 95+%
1g
$429 2024-07-24

N-Methyl-2-(prop-1-en-2-yl)aniline 関連文献

N-Methyl-2-(prop-1-en-2-yl)anilineに関する追加情報

Introduction to N-Methyl-2-(prop-1-en-2-yl)aniline (CAS No. 7117-17-1)

N-Methyl-2-(prop-1-en-2-yl)aniline, identified by its Chemical Abstracts Service (CAS) number 7117-17-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a benzene ring substituted with a methyl group and an ethenyl (allyl) group at the 2-position, coupled with a methylated amine functionality. Such structural motifs are frequently explored in the development of bioactive molecules, particularly in the quest for novel pharmacophores.

The synthesis of N-Methyl-2-(prop-1-en-2-yl)aniline involves multi-step organic transformations, typically starting from commercially available precursors like aniline and allyl halides. The introduction of the ethenyl group at the para position of the benzene ring followed by methylation at the amine nitrogen represents a common strategy in fine chemical synthesis. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective substitutions, ensuring high yields and purity. These synthetic methodologies are critical in pharmaceutical manufacturing, where impurities can compromise efficacy and safety.

Recent advancements in computational chemistry have enhanced the understanding of N-Methyl-2-(prop-1-en-2-yl)aniline's reactivity and interactions. Molecular modeling studies suggest that this compound may exhibit significant binding affinity to certain biological targets, making it a promising scaffold for drug discovery. For instance, its ability to interact with enzymes or receptors has been hypothesized based on virtual screening assays. Such virtual approaches have revolutionized early-stage drug design by allowing rapid evaluation of thousands of compounds without experimental intervention.

In the realm of medicinal chemistry, derivatives of aniline are well-documented for their pharmacological properties. The presence of both electron-donating and withdrawing groups in N-Methyl-2-(prop-1-en-2-yl)aniline can modulate its electronic properties, influencing its biological activity. Researchers have explored analogs with similar scaffolds to identify lead compounds for treating neurological disorders, inflammation, or infectious diseases. The ethenyl side chain, in particular, offers opportunities for further functionalization, enabling the creation of libraries of structurally diverse molecules for high-throughput screening.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it a valuable intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals. The benzene ring's aromaticity contributes to its stability, while the amine functionality allows for further derivatization via reactions like acylation or alkylation. These properties are exploited in industrial processes where precise control over molecular architecture is essential.

Current research trends indicate that N-Methyl-2-(prop-1-en-2-yl)aniline may play a role in developing next-generation therapeutics. For example, studies have investigated its derivatives as potential kinase inhibitors or antioxidants. Kinase enzymes are critical mediators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By targeting these enzymes with selective inhibitors derived from N-Methyl-2-(prop-1-en-2-yl)aniline, researchers aim to modulate disease progression without severe side effects.

The ethical considerations surrounding drug development must be addressed when working with such compounds. Ensuring that synthetic routes are sustainable and that environmental impact is minimized is paramount. Green chemistry principles are increasingly integrated into pharmaceutical synthesis, emphasizing atom economy and reducing waste generation. Techniques like flow chemistry have been adopted to improve efficiency and scalability while adhering to these principles.

Regulatory compliance remains a cornerstone of pharmaceutical innovation. Before entering clinical trials, compounds like N-Methyl-2-(prop-1-en-2-yl)aniline must undergo rigorous safety and efficacy testing according to guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). These regulations ensure that only compounds with demonstrated benefits outweigh potential risks reach patients. Preclinical studies often involve assessing toxicity profiles using cell-based assays or animal models before human trials commence.

The future direction of research on N-Methyl-2-(prop-1-en-2-yll)aniline hinges on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Advances in genomics and proteomics have provided new insights into disease mechanisms, enabling more targeted drug design strategies. By leveraging these technologies alongside traditional synthetic methods, scientists can develop more effective treatments tailored to individual patient needs.

In conclusion,N-Methyl--(prop--en--2--yl)aniline (CAS No. 7117--17--1) represents a versatile compound with broad applications across multiple industries including pharmaceuticals, agrochemicals,and specialty chemicals Its unique structural features offer opportunities for innovation through both experimental synthesis and computational modeling As research continues,this compound is poised to contribute significantly to advancements in medicine and material science while adhering to sustainable practices

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